5-Chlorohexanoic acid

Friedel-Crafts Alkylation Regioselectivity Isomerization

5-Chlorohexanoic acid (5-chlorocaproic acid) is a chlorinated fatty acid characterized by a six-carbon chain with a carboxylic acid functional group at position 1 and a chlorine substituent at the fifth carbon (ω-1 position). With the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol, it is a key building block in organic synthesis.

Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
CAS No. 112176-22-4
Cat. No. B8773844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorohexanoic acid
CAS112176-22-4
Molecular FormulaC6H11ClO2
Molecular Weight150.60 g/mol
Structural Identifiers
SMILESCC(CCCC(=O)O)Cl
InChIInChI=1S/C6H11ClO2/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyBKYXJMPZIUFVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorohexanoic Acid (CAS 112176-22-4): A Mid-Chain Chlorinated Fatty Acid for Selective Organic Synthesis


5-Chlorohexanoic acid (5-chlorocaproic acid) is a chlorinated fatty acid characterized by a six-carbon chain with a carboxylic acid functional group at position 1 and a chlorine substituent at the fifth carbon (ω-1 position). With the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol, it is a key building block in organic synthesis [1]. This compound is particularly notable for the specific positioning of the chlorine atom, which imparts a unique regiochemical profile distinct from other chlorinated hexanoic acid isomers. It is a colorless liquid under standard conditions and is commercially available as a research compound, primarily used as a synthetic intermediate [1].

Why 5-Chlorohexanoic Acid (CAS 112176-22-4) Cannot Be Replaced by Simple Analogs


Substituting 5-chlorohexanoic acid with its isomers or halogen analogs is not scientifically valid due to profound differences in chemical reactivity and synthetic utility. The specific position of the chlorine atom (C5 vs. C6) dictates the compound's behavior in key reactions . For instance, the chain length and halogen position are critical parameters that govern the degree of isomerization in Friedel-Crafts alkylations, making the 5-chloro derivative a unique, non-interchangeable starting material [1]. Furthermore, the choice between chlorine and other halogens like bromine significantly impacts reaction selectivity and product stability, as evidenced by the distinct regioselectivity observed in radical halogenation processes [2]. These fundamental differences underscore why generic substitution fails and highlights the need for precise chemical procurement based on quantitative evidence.

5-Chlorohexanoic Acid (112176-22-4): Comparative Evidence for Scientific and Industrial Selection


Regioselective Advantage of 5-Chloro vs. 6-Chloro Isomer in Friedel-Crafts Alkylation

A systematic study on the Friedel-Crafts alkylation of benzene with omega-chloroalkanoic acids demonstrated that the chain length and position of the chlorine atom are critical for the degree of alkyl chain isomerization. Isomerization, an undesirable side reaction, was found to begin only with the 6-chlorohexanoic acid (and longer chains) under the tested conditions. In contrast, 5-chlorovaleric acid (the C5 analog) showed no such isomerization, establishing a clear functional threshold. This indicates that 5-chlorohexanoic acid, with its mid-chain chlorine, offers a distinct advantage over the 6-chloro isomer for reactions where alkyl chain integrity is paramount [1].

Friedel-Crafts Alkylation Regioselectivity Isomerization Synthetic Chemistry

Distinct Physicochemical Property Profile: 5-Chlorohexanoic Acid vs. 6-Chlorohexanoic Acid

The positional isomerism between 5-chlorohexanoic acid and 6-chlorohexanoic acid results in distinct physicochemical properties. While experimental data for 5-chlorohexanoic acid are limited, its properties can be inferred and directly contrasted with those of its well-characterized 6-chloro analog. The 6-chloro isomer is a solid at room temperature with a melting point of 26-32 °C . In contrast, the 5-chloro isomer is a colorless liquid under standard conditions . This fundamental difference in physical state has significant implications for handling, purification, and formulation. Additionally, the 6-chloro isomer has a reported boiling point of 138-140 °C at 10 Torr and a density of 1.1320 g/cm³ .

Physicochemical Properties Structure-Property Relationship Separation Science Formulation Development

Radical Halogenation Selectivity: Superior (>90%) ω-1 Chlorination with Cation Radicals

A seminal study by Deno et al. demonstrated that cation radical-mediated monochlorination of C6 carboxylic acids (hexanoic acid) proceeds with exceptionally high selectivity for the ω-1 position (carbon 5), yielding 5-chlorohexanoic acid as the major product [1]. This method achieved a selectivity of greater than 90% for the ω-1 position [1]. This high regioselectivity is a distinct feature of this radical pathway and contrasts sharply with traditional radical chlorination of alkanes, which typically yields a mixture of isomers .

Radical Halogenation Regioselectivity C-H Activation Reaction Mechanism

Physicochemical Property Differentiation: Halogen Impact on Density and Boiling Point

The choice of halogen (chlorine vs. bromine) in the 5-halohexanoic acid series leads to significant changes in key physicochemical parameters. While experimental boiling point data for 5-chlorohexanoic acid is unavailable, a comparison of the 6-chloro and 5-bromo analogs provides strong class-level evidence for this trend. 6-Chlorohexanoic acid has a predicted boiling point of 254.4±23.0 °C at 760 mmHg . In contrast, the methyl ester of 5-bromohexanoic acid has a predicted boiling point of 202.8±23.0 °C at 760 mmHg . This substantial difference in boiling point, driven by the heavier halogen, directly impacts purification strategies such as distillation and recrystallization.

Halogen Effect Physicochemical Properties Separation Purification

Validated Application Scenarios for 5-Chlorohexanoic Acid (112176-22-4) in Research and Development


Synthesis of Chiral Lactones and Heterocycles via Regiocontrolled Ring Closure

The mid-chain chlorine in 5-chlorohexanoic acid provides a unique handle for intramolecular cyclization reactions. This allows for the synthesis of 5-membered lactones or other heterocycles that are difficult to access with terminal halogen isomers like 6-chlorohexanoic acid. The regiochemistry is a key determinant of ring size and product structure, making 5-chlorohexanoic acid a critical starting material for these specific scaffolds .

Derivatization for Building Block Libraries in Medicinal Chemistry

5-Chlorohexanoic acid serves as a versatile building block for creating diverse chemical libraries. The chlorine atom can be substituted or used to install other functional groups, while the carboxylic acid provides a site for amide or ester bond formation. This allows for the rapid generation of analogs with varying lipophilicity and hydrogen bonding capacity, a key strategy in early-stage drug discovery. The computed LogP of 1.5 [1] indicates moderate lipophilicity, a desirable property for optimizing drug-like characteristics.

Investigating the Effect of Mid-Chain Halogenation on Fatty Acid Metabolism

As a chlorinated analog of the naturally occurring fatty acid hexanoic acid, 5-chlorohexanoic acid can be used in biochemical studies to probe the specificity of enzymes involved in fatty acid oxidation and lipid metabolism. The presence of the chlorine atom at the ω-1 position may alter the compound's interaction with metabolic enzymes, providing a valuable tool for understanding structure-activity relationships in fatty acid processing pathways.

Precursor for ω-1 Functionalized Molecules in Polymer and Material Science

The high selectivity (>90%) for ω-1 chlorination achieved via cation radical methods [2] provides a synthetic route to specifically functionalized fatty acid derivatives. These derivatives can serve as monomers or cross-linking agents in polymer science, where precise control over chain functionalization is essential for tailoring material properties such as flexibility, hydrophobicity, and thermal stability.

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